Apoatropine Apoatropine Apoatropine is a monocarboxylic acid.
Apoatropine is a natural product found in Cyphanthera odgersii, Cyphanthera tasmanica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 500-55-0
VCID: VC21336573
InChI: InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3
SMILES: CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3
Molecular Formula: C17H21NO2
Molecular Weight: 271.35 g/mol

Apoatropine

CAS No.: 500-55-0

Cat. No.: VC21336573

Molecular Formula: C17H21NO2

Molecular Weight: 271.35 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Apoatropine - 500-55-0

CAS No. 500-55-0
Molecular Formula C17H21NO2
Molecular Weight 271.35 g/mol
IUPAC Name (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylprop-2-enoate
Standard InChI InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3
Standard InChI Key WPUIZWXOSDVQJU-UHFFFAOYSA-N
Isomeric SMILES CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(=C)C3=CC=CC=C3
SMILES CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3
Canonical SMILES CN1C2CCC1CC(C2)OC(=O)C(=C)C3=CC=CC=C3

Chemical Structure and Properties

Molecular Identity

Apoatropine, identified by CAS Registry Number 500-55-0, has the molecular formula C17H21NO2 with a molecular weight of 271.360 . The compound's systematic name is α-methylenebenzeneacetic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3α-yl] ester, though it is also known by several alternative names including atropamine, apoatropin, and tropine atropate ester . Its chemical structure is characterized by a tropane skeleton with an ester linkage at the 3-position connecting to atropic acid.

The compound's structural identification can be represented through several standardized notations:

  • InChI: InChI=1S/C17H21NO2/c1-12(13-6-4-3-5-7-13)17(19)20-16-10-14-8-9-15(11-16)18(14)2/h3-7,14-16H,1,8-11H2,2H3/t14-,15+,16?

  • InChI key: WPUIZWXOSDVQJU-XYPWUTKMSA-N

  • SMILES: CN1[C@H]2CC[C@@H]1CC(C2)OC(=O)C(=C)c1ccccc1

Physical Properties

Apoatropine manifests as crystalline prisms when recrystallized from chloroform and has a melting point of 62°C . The compound demonstrates distinct solubility characteristics, being freely soluble in alcohol, ether, chloroform, benzene, and carbon disulfide. It shows limited solubility in petroleum ether and isoamyl alcohol, while being almost insoluble in water . These solubility properties influence its extraction, purification, and potential pharmaceutical formulation.

Derivative Forms

Several derivative forms of apoatropine have been characterized and documented:

Table 1: Apoatropine and Its Derivatives

PropertyApoatropineApoatropine HydrochlorideApoatropine Sulfate Pentahydrate
Molecular FormulaC17H21NO2C17H21NO2·HCl(C17H21NO2)2·H2SO4·5H2O
Molecular Weight271.35307.82730.86
Physical AppearancePrisms (from chloroform)ScalesCrystals
Melting Point62°C239°CNot specified
SolubilityFreely soluble in alcohol, ether, chloroform, benzene; almost insoluble in waterSoluble in hot water; sparingly soluble in alcohol, acetone; nearly insoluble in etherSparingly soluble in water
Percent CompositionC 75.25%, H 7.80%, N 5.16%, O 11.79%C 66.33%, H 7.20%, N 4.55%, O 10.40%, Cl 11.52%C 55.87%, H 7.45%, N 3.83%, O 28.46%, S 4.39%

The hydrochloride form (C17H21NO2·HCl) exhibits significantly different physical properties from the base compound, including a much higher melting point (239°C) and altered solubility profile . The sulfate pentahydrate form ((C17H21NO2)2·H2SO4·5H2O) presents another variant with distinct chemical characteristics . These different salt forms may offer advantages for stability, solubility, or bioavailability in various applications.

Natural Occurrence and Sources

Botanical Sources

Apoatropine occurs naturally in several plant species belonging to the Solanaceae family, most notably in the root of Atropa belladonna L. (deadly nightshade) . This family of plants is renowned for producing various tropane alkaloids with anticholinergic properties. The presence of apoatropine alongside other tropane alkaloids suggests evolutionary significance in the plant's chemical defense mechanisms.

Isolation Methods

The isolation of apoatropine from natural sources has been accomplished through various techniques. Historically, extraction methods relied on differential solubility and crystallization. More refined approaches using chromatography were developed by Steinegger and Phokas in 1956, enabling more efficient isolation of apoatropine from plant material . These chromatographic techniques represented significant advances in the ability to purify and study this alkaloid.

Synthesis Methods

Historical Synthetic Approaches

The synthesis of apoatropine has been documented since the late 19th century, with several pioneering scientists contributing to its artificial production:

  • Ladenburg reported a synthetic pathway in 1883

  • Merck published synthesis procedures in 1892 and 1893

  • Hesse described synthesis approaches in 1891, 1892, and 1893

These early works established the foundation for understanding apoatropine's chemical structure and properties, demonstrating ways to obtain the compound from atropine by dehydration or through total synthesis pathways.

Modern Synthetic Methods

Contemporary approaches to apoatropine synthesis have become more efficient and selective. A notable example is the one-step synthesis method reported for apoatropine and related compounds such as atropine and littorine . This procedure involves a deamination reaction using dl-phenylalanine 3α-tropanyl ester as the starting material .

The synthetic pathway begins with coupling tropine with N-phthalyl-dl-phenylalanyl chloride, followed by hydrazinolysis with hydrazine hydrate to yield the amino ester intermediate. Subsequent deamination produces apoatropine in a streamlined process . This represents a significant advancement in synthetic efficiency compared to historical methods.

Table 2: Evolution of Apoatropine Synthesis Methods

Time PeriodResearchersMethod DescriptionReference
1883LadenburgEarly synthetic approach from atropine
1891-1893HesseMultiple synthetic pathways
1892-1893MerckRefined synthesis procedures
1956Steinegger, PhokasIsolation by chromatography
1971Not specifiedOne-step deamination from dl-phenylalanine 3α-tropanyl ester

Pharmacological Properties

Structural Basis for Activity

The pharmacological activity of apoatropine stems from its tropane alkaloid structure, which enables interaction with muscarinic receptors. The specific configuration of the 8-methyl-8-azabicyclo[3.2.1]octane skeleton combined with the ester linkage to atropic acid determines its receptor binding characteristics . The slight structural difference between apoatropine and atropine—specifically in the acid moiety of the ester—may contribute to differences in their pharmacological profiles.

Comparative Analysis with Related Compounds

Structural Comparison with Atropine

Apoatropine and atropine share the same tropane skeleton but differ in the acid component of their ester linkage. While atropine contains tropic acid, apoatropine incorporates atropic acid (2-phenylprop-2-enoic acid) . This structural distinction is reflected in their molecular formulas: apoatropine (C17H21NO2) versus atropine (C17H23NO3), with atropine containing one additional hydrogen and oxygen atom .

Table 3: Comparison of Apoatropine and Atropine

PropertyApoatropineAtropine
Molecular FormulaC17H21NO2C17H23NO3
Acid ComponentAtropic acid (2-phenylprop-2-enoic acid)Tropic acid
Base ComponentTropineTropine
Pharmacological ClassAnticholinergicAnticholinergic
Receptor ActivityAntimuscarinic (details limited)Competitive antagonist of M1-M5 muscarinic receptors
Clinical ApplicationsLimited documentationWidely used in bradycardia, organophosphate poisoning, ophthalmology

Pharmacological Distinctions

While both compounds exhibit anticholinergic activity, atropine has been extensively studied and is employed in various clinical applications . It produces effects such as increased heart rate, pupil dilation, bronchodilation, and decreased secretions by blocking acetylcholine's action at muscarinic receptors .

The specific pharmacological profile of apoatropine, including its receptor binding affinities, potency, and pharmacokinetics, requires further investigation to establish its distinct therapeutic potential. The unsaturated nature of the acid portion in apoatropine may confer different pharmacodynamic properties compared to atropine.

Research Developments and Future Directions

Current Research Status

Research into apoatropine has progressed from early structural characterization and synthesis to more sophisticated investigations of its pharmacological properties. The development of the one-step synthesis method from dl-phenylalanine 3α-tropanyl ester represents a significant advancement in the accessibility of this compound for research purposes .

Future Research Opportunities

Several promising directions exist for future apoatropine research:

  • Comprehensive receptor binding studies to determine its selectivity profile across muscarinic receptor subtypes

  • Pharmacokinetic investigations to characterize its absorption, distribution, metabolism, and excretion

  • Structure-activity relationship studies to develop novel derivatives with enhanced pharmacological properties

  • Exploration of potential therapeutic applications, particularly in areas where its structural uniqueness might offer advantages over atropine

  • Investigation of its role as a chemical defense compound in plants and the evolutionary significance of its biosynthesis

These research directions could significantly enhance our understanding of apoatropine and potentially reveal novel applications in medicine, pharmacology, or as research tools.

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